molecular formula C8H8O4 B183862 Ethyl 4-oxo-4H-pyran-2-carboxylate CAS No. 1551-45-7

Ethyl 4-oxo-4H-pyran-2-carboxylate

Cat. No.: B183862
CAS No.: 1551-45-7
M. Wt: 168.15 g/mol
InChI Key: YMLYKYFIFFAKJC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyran-2-carboxylate is an organic compound with the molecular formula C8H8O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes an ethyl ester group and a keto group on the pyran ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4H-pyran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4-oxo-4H-pyran-2-carboxylic acid with ethanol in the presence of an acid catalyst. This reaction produces this compound and water as by-products .

Another method involves the reaction of 4-oxo-4H-pyran-2-carboxylic acid with anhydrous ethanol, resulting in the formation of this compound and water. This reaction is also catalyzed by an acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar methods as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The major product is typically the corresponding alcohol.

    Substitution: Substituted esters or amides are common products.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Ethyl 4-oxo-4H-pyran-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the creation of fused-ring heterocyclic systems, which are important in medicinal chemistry and material science . The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to carboxylic acids or oxidized derivativesPotassium permanganate, chromium trioxide
Reduction Converts keto group to hydroxyl groupSodium borohydride, lithium aluminum hydride
Substitution Ethyl ester group can be replacedAmines, alcohols

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to explore its antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development . Its efficacy against various pathogens and cancer cell lines is under investigation, highlighting its potential as a therapeutic agent.

Pharmaceutical Intermediate

Role in Drug Development
The compound is being explored as a pharmaceutical intermediate due to its unique structural features that allow for modifications leading to biologically active compounds. Its derivatives could serve as lead compounds in drug discovery programs aimed at treating infectious diseases or cancer .

Industrial Applications

Production of Chemicals and Materials
In industrial settings, this compound is utilized in the production of various chemicals and materials, including polymers and resins. Its ability to undergo polymerization reactions makes it valuable in creating new materials with desirable properties .

Case Study 1: Synthesis of Fused-Ring Heterocycles

A recent study demonstrated the synthesis of fused-ring heterocycles using this compound as a precursor. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility in complex organic synthesis .

Case Study 2: Antimicrobial Activity Assessment

In vitro studies evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition at certain concentrations, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The keto group and ester functionality allow it to participate in various biochemical reactions, potentially affecting metabolic pathways and molecular targets.

Comparison with Similar Compounds

Ethyl 4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical reactions and applications in various fields.

Biological Activity

Ethyl 4-oxo-4H-pyran-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₈H₈O₄
  • Molar Mass : 168.15 g/mol

The compound features a pyran ring with a keto group at the 4-position and a carboxylate group at the 2-position, which contributes to its reactivity and biological activity.

Antiviral Activity

Research indicates that this compound exhibits potential antiviral properties. It may inhibit viral replication by targeting specific viral enzymes, although detailed mechanisms remain to be fully elucidated.

Antifungal Properties

The compound has also shown antifungal activity, making it a candidate for further exploration in treating fungal infections. Studies suggest that it disrupts fungal cell wall synthesis or function, although specific pathways are still under investigation.

Anticonvulsant Effects

This compound has been evaluated for anticonvulsant properties. Its mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in viral replication and metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • DNA Binding : Some studies suggest that derivatives of pyran compounds can bind preferentially to DNA minor grooves, affecting gene expression and cellular function .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits viral replication
AntifungalDisrupts fungal cell wall synthesis
AnticonvulsantModulates neurotransmitter systems
CytotoxicInduces apoptosis in cancer cell lines

Detailed Case Study: Anticancer Properties

A recent study evaluated several derivatives of this compound for their anticancer properties against HCT-116 colorectal cancer cells. The results indicated:

  • IC₅₀ Values : Compounds derived from this compound exhibited IC₅₀ values ranging from 75.1 µM to 85.88 µM, demonstrating significant cytotoxic effects.
  • Mechanism : These compounds were found to inhibit CDK2 kinase activity, leading to reduced cell proliferation and increased apoptosis through caspase activation .

Properties

IUPAC Name

ethyl 4-oxopyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLYKYFIFFAKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497315
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551-45-7
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1551-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4H-pyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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